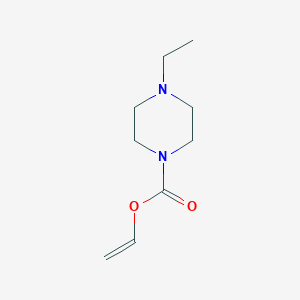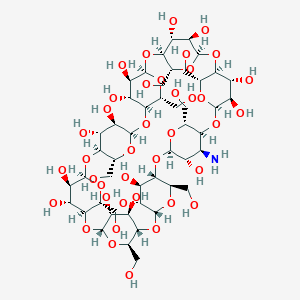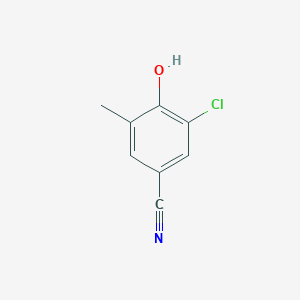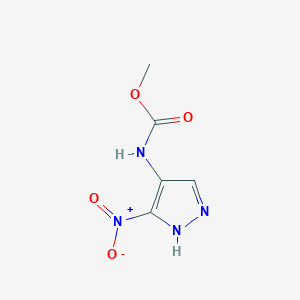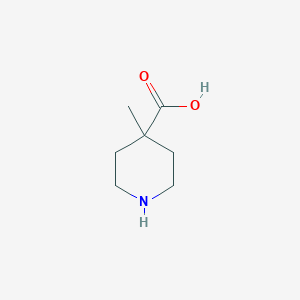
N~2~-Formyl-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Formyl-L-ornithine (FLO) is a naturally occurring compound that has been studied for its potential therapeutic applications. FLO is a derivative of the amino acid ornithine, and it has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~2~-Formyl-L-ornithine is not fully understood, but it is believed to be related to its ability to modulate cellular signaling pathways. N~2~-Formyl-L-ornithine has been shown to inhibit the activity of enzymes involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. N~2~-Formyl-L-ornithine has also been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. By inhibiting the activity of these enzymes, N~2~-Formyl-L-ornithine can reduce cell growth and proliferation.
Biochemical and Physiological Effects:
N~2~-Formyl-L-ornithine has a variety of biochemical and physiological effects. N~2~-Formyl-L-ornithine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N~2~-Formyl-L-ornithine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, N~2~-Formyl-L-ornithine has been shown to inhibit the growth of cancer cells by reducing the biosynthesis of polyamines.
Advantages and Limitations for Lab Experiments
N~2~-Formyl-L-ornithine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. N~2~-Formyl-L-ornithine can be purified by recrystallization, and its purity can be confirmed using analytical techniques such as NMR and HPLC. However, N~2~-Formyl-L-ornithine also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of N~2~-Formyl-L-ornithine is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N~2~-Formyl-L-ornithine. One area of research is the development of water-soluble derivatives of N~2~-Formyl-L-ornithine that can be administered in vivo. Another area of research is the identification of the molecular targets of N~2~-Formyl-L-ornithine and the signaling pathways that are involved in its effects. In addition, further studies are needed to explore the potential therapeutic applications of N~2~-Formyl-L-ornithine in a variety of diseases, including cancer, inflammation, and neurological disorders.
Synthesis Methods
N~2~-Formyl-L-ornithine can be synthesized in the laboratory by reacting L-ornithine with formic acid. The reaction produces a white crystalline solid that can be purified by recrystallization. The purity of the N~2~-Formyl-L-ornithine can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N~2~-Formyl-L-ornithine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. N~2~-Formyl-L-ornithine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N~2~-Formyl-L-ornithine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
160200-90-8 |
|---|---|
Product Name |
N~2~-Formyl-L-ornithine |
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-5-amino-2-formamidopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-2-5(6(10)11)8-4-9/h4-5H,1-3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
HASCYVPYQRPYDC-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC=O)CN |
SMILES |
C(CC(C(=O)O)NC=O)CN |
Canonical SMILES |
C(CC(C(=O)O)NC=O)CN |
synonyms |
L-Ornithine, N2-formyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)




![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
